REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH3:4].C=O.[C:7](OC(=O)C)(=O)C.[N+:14]([C:17]1[CH:18]=[C:19]([C:23](=[O:26])[CH2:24][CH3:25])[CH:20]=[CH:21][CH:22]=1)([O-:16])=[O:15].[OH-].[Na+]>O.C(OC)(C)(C)C>[CH3:2][N:3]([CH3:7])[CH2:4][CH:24]([CH3:25])[C:23]([C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([N+:14]([O-:16])=[O:15])[CH:18]=1)=[O:26] |f:0.1,5.6|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(CC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
solvent
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with mechanical stirrer
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 50-70° C. for at least 1 hour
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at about 70° C. for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
are distilled under vacuum and 600 ml of ethanol
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The obtained suspension is cooled to 20-25° C.
|
Type
|
STIRRING
|
Details
|
to stir for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Then it is filtered
|
Type
|
WASH
|
Details
|
washed with 300 ml of acetone
|
Type
|
CUSTOM
|
Details
|
About 210 g of almost colourless solid and with HPLC purity >99% are obtained
|
Type
|
STIRRING
|
Details
|
The two phases are stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
they are separated
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to oily residue
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |